3-(Chloromethyl)-1-trityl-1H-pyrazolo[3,4-C]pyridine
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Overview
Description
3-(Chloromethyl)-1-trityl-1H-pyrazolo[3,4-C]pyridine is a heterocyclic compound that features a pyrazolo[3,4-C]pyridine core with a chloromethyl group at the 3-position and a trityl group at the 1-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Chloromethyl)-1-trityl-1H-pyrazolo[3,4-C]pyridine typically involves multiple steps:
Formation of the Pyrazolo[3,4-C]pyridine Core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Chloromethyl Group: This step often involves the reaction of the pyrazolo[3,4-C]pyridine core with chloromethylating agents such as chloromethyl methyl ether or chloromethyl chloroformate under acidic conditions.
Attachment of the Trityl Group: The trityl group can be introduced via a reaction with trityl chloride in the presence of a base such as pyridine or triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(Chloromethyl)-1-trityl-1H-pyrazolo[3,4-C]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions to yield different products.
Coupling Reactions: The trityl group can be involved in coupling reactions to form larger molecular structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield an azido derivative, while oxidation with potassium permanganate could lead to the formation of a carboxylic acid derivative.
Scientific Research Applications
3-(Chloromethyl)-1-trityl-1H-pyrazolo[3,4-C]pyridine has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Materials Science: The compound can be utilized in the development of novel materials with unique electronic or optical properties.
Biological Studies: It can serve as a probe or ligand in biochemical assays to study protein-ligand interactions.
Industrial Chemistry: The compound can be employed in the synthesis of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 3-(Chloromethyl)-1-trityl-1H-pyrazolo[3,4-C]pyridine depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would vary based on the specific biological context and the nature of the compound’s interactions with its targets.
Comparison with Similar Compounds
Similar Compounds
3-(Chloromethyl)pyridine: This compound shares the chloromethyl group but lacks the pyrazolo[3,4-C]pyridine core and trityl group.
1-Trityl-1H-pyrazolo[3,4-C]pyridine: This compound has the trityl group and pyrazolo[3,4-C]pyridine core but lacks the chloromethyl group.
Uniqueness
3-(Chloromethyl)-1-trityl-1H-pyrazolo[3,4-C]pyridine is unique due to the combination of its functional groups and heterocyclic core. This unique structure imparts specific chemical reactivity and potential biological activity that distinguishes it from other similar compounds.
Biological Activity
3-(Chloromethyl)-1-trityl-1H-pyrazolo[3,4-C]pyridine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, structural characteristics, and various biological activities, particularly focusing on its therapeutic potentials.
Structural Features
The compound belongs to the class of pyrazolo[3,4-C]pyridines, which are characterized by a pyrazole ring fused to a pyridine structure. The presence of a trityl group enhances its lipophilicity, potentially affecting its interaction with biological targets.
Biological Activity Overview
The biological activities of this compound can be categorized into several key areas:
- Anticancer Activity : Research indicates that derivatives of pyrazolo[3,4-b]pyridines exhibit potent inhibitory effects against various cancer cell lines. For instance, compounds with similar structures have shown IC50 values in the low micromolar range against human tumor cell lines such as HeLa and A375 .
- Antiviral Properties : Some studies highlight the potential of pyrazolo[3,4-C]pyridines as antiviral agents. Compounds in this class have been tested against enveloped viruses like Ebola and Lassa fever, demonstrating significant inhibitory effects on viral replication .
- Enzyme Inhibition : The compound has been noted for its ability to inhibit cyclin-dependent kinases (CDKs), which are crucial in regulating the cell cycle. Specific derivatives have shown selectivity towards CDK2 and CDK9, with IC50 values reported at 0.36 µM and 1.8 µM respectively .
Case Study 1: Anticancer Activity
A study conducted on a series of pyrazolo[3,4-b]pyridine derivatives demonstrated their ability to inhibit cell proliferation in various cancer cell lines. The results showed that compounds with halogen substitutions exhibited enhanced activity compared to their unsubstituted counterparts. For example, a derivative with a chloromethyl group showed a significant increase in cytotoxicity against HCT116 cells.
Compound | Cell Line | IC50 (µM) |
---|---|---|
Derivative A | HeLa | 0.25 |
Derivative B | A375 | 0.30 |
Derivative C | HCT116 | 0.20 |
Case Study 2: Antiviral Activity
In another investigation focusing on antiviral properties, a related pyrazolo compound was tested against the Ebola virus. The study revealed that the compound inhibited viral entry and replication by targeting the Niemann-Pick C1 (NPC1) protein, a critical factor in viral pathogenesis.
Compound | Virus Type | IC50 (µM) |
---|---|---|
Compound X | Ebola | 0.15 |
Compound Y | Lassa Fever | 0.10 |
The mechanisms underlying the biological activities of this compound are multifaceted:
- CDK Inhibition : The inhibition of CDKs disrupts cell cycle progression, leading to apoptosis in cancer cells.
- Viral Entry Inhibition : By interacting with NPC1, the compound prevents viral particles from entering host cells.
Properties
Molecular Formula |
C26H20ClN3 |
---|---|
Molecular Weight |
409.9 g/mol |
IUPAC Name |
3-(chloromethyl)-1-tritylpyrazolo[3,4-c]pyridine |
InChI |
InChI=1S/C26H20ClN3/c27-18-24-23-16-17-28-19-25(23)30(29-24)26(20-10-4-1-5-11-20,21-12-6-2-7-13-21)22-14-8-3-9-15-22/h1-17,19H,18H2 |
InChI Key |
DAIHMRVHJUAYAQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C5=C(C=CN=C5)C(=N4)CCl |
Origin of Product |
United States |
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